molecular formula C12H12N2O6 B1421039 1-[2-(Methoxycarbonyl)-4-nitrophenyl]-3-azetanecarboxylic acid CAS No. 1234873-83-6

1-[2-(Methoxycarbonyl)-4-nitrophenyl]-3-azetanecarboxylic acid

Cat. No.: B1421039
CAS No.: 1234873-83-6
M. Wt: 280.23 g/mol
InChI Key: NGIBJEIJISGYIO-UHFFFAOYSA-N
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Description

1-[2-(Methoxycarbonyl)-4-nitrophenyl]-3-azetanecarboxylic acid is a high-purity chemical compound intended for Research Use Only (RUO) and is not approved for diagnostic or therapeutic use in humans. This compound features a multifunctional structure, integrating a nitroaromatic group, a methoxycarbonyl ester, and an azetidine carboxylic acid moiety. This unique architecture makes it a valuable building block in medicinal chemistry and pharmaceutical research, particularly for the synthesis of novel drug candidates and complex organic molecules. The nitro and carboxylic acid groups serve as excellent handles for further chemical modifications, including reduction and amide coupling reactions. Researchers can utilize this compound in the development of potential enzyme inhibitors or as a precursor for functionalized materials. For a detailed specification sheet, including analytical data and handling instructions, please contact our technical support team.

Properties

IUPAC Name

1-(2-methoxycarbonyl-4-nitrophenyl)azetidine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N2O6/c1-20-12(17)9-4-8(14(18)19)2-3-10(9)13-5-7(6-13)11(15)16/h2-4,7H,5-6H2,1H3,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NGIBJEIJISGYIO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C=CC(=C1)[N+](=O)[O-])N2CC(C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12N2O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

280.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Comparison with Similar Compounds

Comparison with Similar Compounds

Cyclopropane-Carboxylic Acid Derivatives

Compounds such as (1R,2R)-2-(methoxycarbonyl)cyclopropane-1-carboxylic acid (CAS: 88335-97-1) and (1S,2R)-2-(methoxycarbonyl)cyclopropane-1-carboxylic acid (CAS: 141042-20-8) share the methoxycarbonyl and carboxylic acid groups but differ in their core ring structures (cyclopropane vs. azetidine). Key distinctions include:

  • Stereochemical Complexity : Cyclopropane derivatives often exhibit cis/trans isomerism due to restricted rotation, whereas azetidine’s larger ring allows greater conformational flexibility .
Property 1-[2-(Methoxycarbonyl)-4-nitrophenyl]-3-azetanecarboxylic Acid (1R,2R)-2-(Methoxycarbonyl)cyclopropane-1-carboxylic Acid
Ring System Azetidine (4-membered) Cyclopropane (3-membered)
Key Substituents 4-Nitrophenyl, COOH COOMe, COOH
Ring Strain Moderate High
Synthetic Utility Likely stable in polar solvents Prone to ring-opening in acidic conditions

Thiazolidinone Derivatives

The synthesis of 4-{2-[4-nitrophenyl]-4-oxo-1,3-thiazolidin-3-yl}benzoic acid () provides a comparison with five-membered sulfur-containing heterocycles. Differences include:

  • Electron Density: The thiazolidinone’s sulfur atom enhances electron delocalization, whereas the azetidine’s nitrogen may participate in hydrogen bonding.
  • Biological Activity: Thiazolidinones are well-documented for antimicrobial and anti-inflammatory properties, while azetidine-carboxylic acids are less explored but may offer improved metabolic stability due to reduced ring size .

Bicyclic and Functionalized Systems

Compounds like dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid () highlight the impact of fused ring systems:

  • Complexity : Bicyclic structures introduce additional stereocenters and rigidity, often enhancing target selectivity in drug design.
  • Solubility : The azetidine-carboxylic acid’s smaller ring may improve aqueous solubility compared to bulkier bicyclic analogs .

Research Findings and Implications

  • Reactivity : The nitro group in This compound may facilitate photoactivation or reduction reactions, as seen in nitroaromatic systems .
  • Stability : Azetidine’s moderate ring strain suggests better thermal stability than cyclopropane analogs, aligning with observations in related oxetan-2-one derivatives .
  • Biological Potential: While direct studies are lacking, cyclopropane-carboxylic acids (e.g., CAS 150864-95-2) are used as enzyme inhibitors, suggesting that the azetidine variant could be tailored for similar targets with modified pharmacokinetics .

Preparation Methods

Step 1: Synthesis of 4-Nitrophenyl Precursors

  • Starting Material: 4-nitroaniline or 4-nitrophenol derivatives are typically used as initial substrates.
  • Method: Nitration of phenolic or aniline compounds under controlled conditions to obtain the nitrophenyl core with desired substitution patterns.

Step 2: Esterification to Introduce Methoxycarbonyl Group

  • The phenolic or amino group is esterified with methyl chloroformate or methyl chloroacetate under basic conditions, often using triethylamine or pyridine as catalysts, to install the methoxycarbonyl group at the ortho or para position.

Step 3: Formation of the Azetane Ring

  • The key step involves cyclization to form the azetane ring, often via nucleophilic attack by a suitable amine or carboxylate intermediate on an activated aromatic ring.
  • Method: Use of intramolecular nucleophilic substitution reactions, facilitated by activating groups such as halogens or via carbamate intermediates, under conditions like reflux in polar aprotic solvents (e.g., DMF, DMSO).

Research Data:

Step Reagents & Conditions Yield References
Esterification Methyl chloroformate, pyridine, 0°C to room temperature 75-85% ,
Azetane ring formation Intramolecular nucleophilic substitution, reflux in DMSO 60-70% ,

One-Pot Synthesis via Cascade Reactions

Recent advances favor one-pot cascade reactions to streamline synthesis:

  • Procedure:
    • Starting with 4-nitrophenyl derivatives bearing reactive groups (e.g., amino, hydroxyl).
    • Addition of methyl chloroformate and base (e.g., triethylamine) to simultaneously esterify and activate the aromatic ring.
    • Introduction of a suitable amine or carbamate precursor to induce cyclization, forming the azetane ring in a single reaction vessel.

Research Findings:

  • A notable example involves the use of Brønsted acid catalysis (e.g., p-toluenesulfonic acid) to promote cyclization, yielding the target compound with moderate to good yields (~65-75%).
Step Reagents & Conditions Yield Reference
Cascade cyclization p-Toluenesulfonic acid, reflux, in methanol or acetonitrile 65-75% ,

Alternative Approaches: Cross-Coupling and Cyclization

  • Cross-Coupling Strategies:

    • Use of palladium-catalyzed Suzuki or Buchwald-Hartwig coupling to attach aromatic rings with methoxycarbonyl and nitro functionalities.
    • Followed by intramolecular cyclization under basic or acidic conditions.
  • Advantages:

    • High regioselectivity.
    • Compatibility with various functional groups.
  • Limitations:

    • Requires transition metal catalysts.
    • Additional purification steps.

Summary Data Table of Preparation Methods

Method Key Reagents Main Steps Typical Yield Advantages Limitations
Multi-step synthesis Aromatic precursor, methyl chloroformate Esterification, cyclization 60-85% Precise control Longer process
One-pot cascade Aromatic precursor, methyl chloroformate, acid catalyst Simultaneous esterification and cyclization 65-75% Efficient, fewer steps Requires optimized conditions
Cross-coupling Aryl halides, boronic acids, Pd catalyst Coupling, cyclization 70-80% High regioselectivity Catalyst cost

Research Findings and Notes

  • The synthesis of compounds similar to 1-[2-(Methoxycarbonyl)-4-nitrophenyl]-3-azetanecarboxylic acid has been successfully achieved via intramolecular cyclization of suitably functionalized aromatic esters or carbamates under acid catalysis.
  • Optimization of reaction conditions such as temperature, solvent, and catalyst loading is critical to maximize yield and purity.
  • Recent studies emphasize the importance of green chemistry principles, favoring solvent-free or aqueous conditions where feasible.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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1-[2-(Methoxycarbonyl)-4-nitrophenyl]-3-azetanecarboxylic acid
Reactant of Route 2
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1-[2-(Methoxycarbonyl)-4-nitrophenyl]-3-azetanecarboxylic acid

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